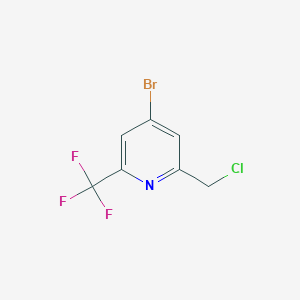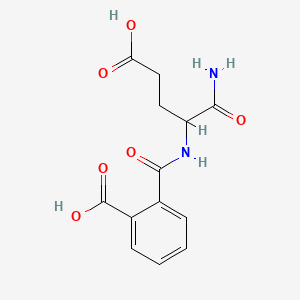
N-(1-Carbamoyl-3-carboxypropyl)phthalamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-(1-Carbamoyl-3-carboxypropyl)phthalamic acid involves several steps. One common synthetic route includes the reaction of phthalic anhydride with an appropriate amine to form the phthalamic acid intermediate. This intermediate is then reacted with a carbamoyl chloride derivative to introduce the carbamoyl group . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N-(1-Carbamoyl-3-carboxypropyl)phthalamic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
N-(1-Carbamoyl-3-carboxypropyl)phthalamic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-Carbamoyl-3-carboxypropyl)phthalamic acid involves its interaction with specific molecular targets and pathways. It modulates cytokine and growth factor signaling by binding to receptors and influencing downstream signaling cascades . This modulation can affect various cellular processes, including proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
N-(1-Carbamoyl-3-carboxypropyl)phthalamic acid can be compared with other similar compounds, such as:
3-Amino-N-(3-carbamoyl-1-carboxypropyl)phthalamic acid: This compound has a similar structure but differs in the position of the carbamoyl and carboxypropyl groups.
Hydrolyzed pomalidomide: This is another name for this compound, highlighting its relationship to pomalidomide. The uniqueness of this compound lies in its specific structure and its ability to modulate cytokine and growth factor signaling pathways.
Properties
CAS No. |
2820-44-2 |
|---|---|
Molecular Formula |
C13H14N2O6 |
Molecular Weight |
294.26 g/mol |
IUPAC Name |
2-[(1-amino-4-carboxy-1-oxobutan-2-yl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C13H14N2O6/c14-11(18)9(5-6-10(16)17)15-12(19)7-3-1-2-4-8(7)13(20)21/h1-4,9H,5-6H2,(H2,14,18)(H,15,19)(H,16,17)(H,20,21) |
InChI Key |
JOAOKNHCUKCBBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(CCC(=O)O)C(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


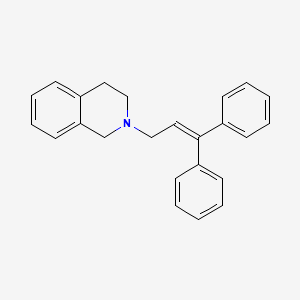

![4-Oxo-4-[2-[3-(4-propan-2-yloxyphenyl)propanoyl]hydrazinyl]butanoic acid](/img/structure/B14167448.png)
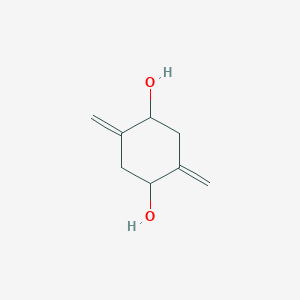
![2-methyl-N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14167454.png)
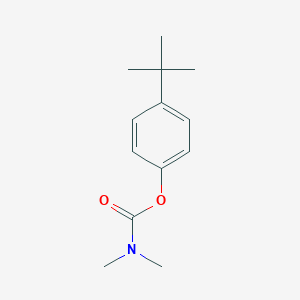
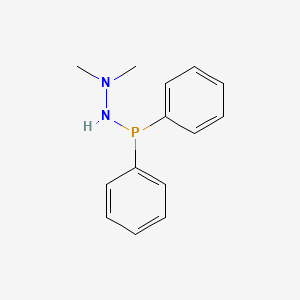
![N-(2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B14167465.png)
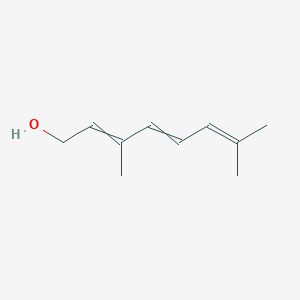
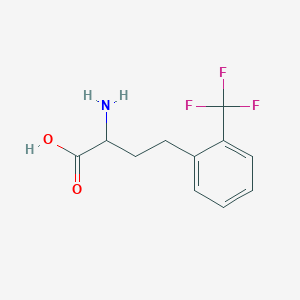
![Acetamide, N,N'-[2-[[2-[bis[(4-methoxyphenyl)methyl]amino]-4,6-diethoxy-5-pyrimidinyl]thio]-4,6-pyrimidinediyl]bis-](/img/structure/B14167480.png)
![2-[(3-{[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-3-oxopropanoyl)amino]benzoic acid](/img/structure/B14167482.png)
![Urea, N-(2,6-dichlorophenyl)-N'-[3-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-piperidinyl]phenyl]-](/img/structure/B14167493.png)
